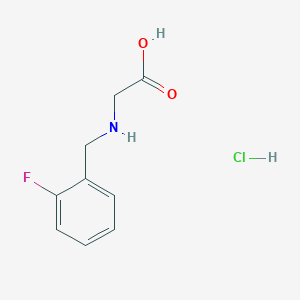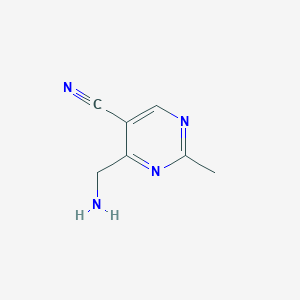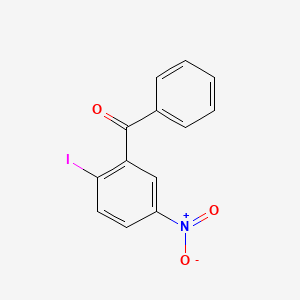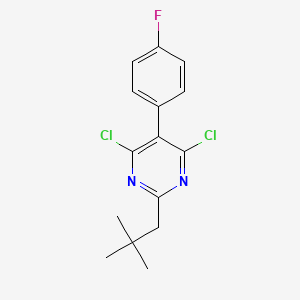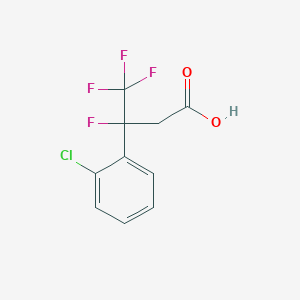
2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C21H13BrClN3. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with benzamidine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyridine
- 2-(3-Bromo-5-chlorophenyl)-4,6-diphenylbenzene
Uniqueness
2-(3-Bromo-5-chlorophenyl)-4,6-diphenylpyrimidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrimidine ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C22H14BrClN2 |
|---|---|
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
2-(3-bromo-5-chlorophenyl)-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C22H14BrClN2/c23-18-11-17(12-19(24)13-18)22-25-20(15-7-3-1-4-8-15)14-21(26-22)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
WKLCOLQNFQFUTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC(=C3)Br)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
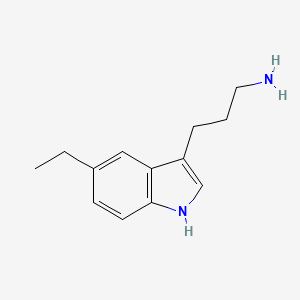
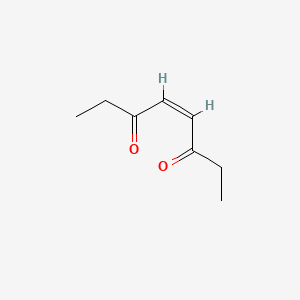
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
